molecular formula C20H34 B14586715 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene CAS No. 61075-99-8

3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene

Katalognummer: B14586715
CAS-Nummer: 61075-99-8
Molekulargewicht: 274.5 g/mol
InChI-Schlüssel: RRNNMNQMKFYDHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative with an alkyne compound under controlled conditions. The reaction often requires the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

    Substitution: The methyl groups and the alkyne moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes.

Wissenschaftliche Forschungsanwendungen

3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its alkyne moiety can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene lies in its combination of a cyclohexene ring with multiple methyl groups and an alkyne moiety. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

61075-99-8

Molekularformel

C20H34

Molekulargewicht

274.5 g/mol

IUPAC-Name

3,3,6,6-tetramethyl-1-(3,3,6-trimethylhept-1-ynyl)cyclohexene

InChI

InChI=1S/C20H34/c1-16(2)9-11-18(3,4)12-10-17-15-19(5,6)13-14-20(17,7)8/h15-16H,9,11,13-14H2,1-8H3

InChI-Schlüssel

RRNNMNQMKFYDHN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCC(C)(C)C#CC1=CC(CCC1(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.